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molecular formula C6H9Br2ClO B8510621 1,2-Dibromo-6-chlorohexan-3-one

1,2-Dibromo-6-chlorohexan-3-one

Cat. No. B8510621
M. Wt: 292.39 g/mol
InChI Key: FAMNIBHAUIIDQJ-UHFFFAOYSA-N
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Patent
US09216173B2

Procedure details

To a solution of 6-chlorohex-1-en-3-one (from step 3) in isopropanol (80% solution in water, 30 mL) at 0° C. were added potassium bromide (4.8 g, 40 mmol) and bromine (2.0 mL, 39 mmol). After 1 hour, the reaction mixture was quenched with water (15 mL) and extracted with ethyl acetate (3×30 mL). The organic layers were combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford 1,2-dibromo-6-chlorohexan-3-one, which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][C:5](=[O:8])[CH:6]=[CH2:7].[Br-:9].[K+].[Br:11]Br>C(O)(C)C>[Br:9][CH2:7][CH:6]([Br:11])[C:5](=[O:8])[CH2:4][CH2:3][CH2:2][Cl:1] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC(C=C)=O
Name
Quantity
4.8 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
2 mL
Type
reactant
Smiles
BrBr
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with water (15 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC(C(CCCCl)=O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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